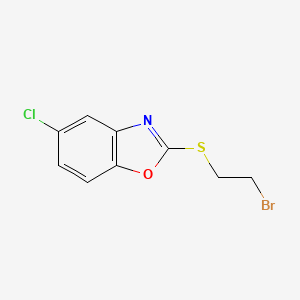

2-(2-Bromoethylthio)-5-chlorobenzoxazole

Description

Significance of Heterocyclic Compounds in Organic Synthesis

Heterocyclic compounds are a cornerstone of organic chemistry, characterized by cyclic structures containing at least one atom other than carbon within the ring. The presence of heteroatoms like nitrogen, oxygen, and sulfur imparts unique physicochemical properties and reactivity to these molecules. This structural diversity makes them indispensable in various scientific fields, particularly in medicinal chemistry, where they form the scaffold of a vast number of pharmaceutical agents. More than 85% of all biologically active chemical compounds are reported to contain a heterocyclic ring. Their utility also extends to agrochemicals, dyestuffs, and materials science, where their tailored electronic and structural features are exploited. The synthesis of novel heterocyclic systems remains a primary focus of organic synthesis, driven by the continuous search for new functional molecules.

Overview of Benzoxazole (B165842) Derivatives in Advanced Chemical Research

Benzoxazole, an aromatic organic compound featuring a benzene (B151609) ring fused to an oxazole (B20620) ring, is a prominent member of the heterocyclic family. Derivatives of benzoxazole are considered "privileged scaffolds" in medicinal chemistry due to their ability to interact with a wide range of biological targets. This versatile core is found in numerous natural products and synthetic compounds exhibiting a broad spectrum of pharmacological activities, including anticancer, antibacterial, antifungal, and anti-inflammatory properties. Advanced chemical research actively explores new synthetic methodologies for functionalizing the benzoxazole ring system, aiming to develop novel therapeutic agents and functional materials. The stability of the aromatic system combined with its potential for substitution at various positions makes it an attractive target for synthetic chemists.

Role of Thioether Linkages in Organic Transformations and Molecular Design

A thioether, also known as a sulfide, is a functional group containing a sulfur atom connected to two organic substituents (R-S-R'). Compared to their oxygen analogues (ethers), thioethers have distinct chemical properties. The sulfur atom is larger, less electronegative, and more polarizable than oxygen, making thiolates (the conjugate bases of thiols) excellent nucleophiles for forming thioether bonds, typically via SN2 reactions. In molecular design, the thioether linkage provides a flexible and stable connection between different parts of a molecule. Furthermore, the sulfur atom can be oxidized to form sulfoxides and sulfones, adding another layer of functional diversity. This versatility makes thioethers crucial components in pharmaceuticals, natural products, and materials science.

Contextualization of Halogenated Benzoxazoles in Contemporary Chemical Science

The introduction of halogen atoms, such as chlorine or bromine, onto the benzoxazole scaffold significantly influences the molecule's electronic properties, lipophilicity, and metabolic stability. Halogenation can enhance the biological activity of a compound or provide a reactive "handle" for further synthetic modifications. For instance, a halogen substituent can be replaced or used as a coupling partner in transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig couplings), allowing for the construction of more complex molecular architectures. The 5-chloro substitution on the benzoxazole ring, as seen in the title compound, is a common strategy in medicinal chemistry to modulate a molecule's properties. Research into halogenated benzoxazoles is driven by the need for compounds with fine-tuned characteristics for specific applications, from drug discovery to the development of organic electronics.

Specific Research Focus: 2-(2-Bromoethylthio)-5-chlorobenzoxazole within Modern Synthetic Frameworks

The compound this compound is a specialized chemical intermediate designed for use in multi-step organic synthesis. Its structure combines the halogenated benzoxazole core with a reactive thioether side chain, making it a valuable building block for creating diverse molecular libraries.

Synthesis and Structure The synthesis of this compound logically proceeds from the precursor 5-chloro-2-mercaptobenzoxazole (B1348873) (which exists in equilibrium with its tautomer, 5-chloro-3H-1,3-benzoxazole-2-thione). nih.govchemicalbook.com This precursor is itself synthesized by reacting 4-chloro-2-aminophenol with an agent like potassium ethylxanthate (B89882) or carbon disulfide. chemicalbook.com

The formation of this compound is achieved through a standard S-alkylation reaction. The nucleophilic sulfur atom of 5-chloro-2-mercaptobenzoxazole attacks an electrophilic carbon of a 1,2-dihaloethane, such as 1,2-dibromoethane (B42909). This nucleophilic substitution reaction displaces one of the bromide ions, forming the stable thioether linkage and yielding the final product.

Utility in Synthetic Frameworks The significance of this compound lies in its bifunctional nature. It possesses two distinct sites for subsequent chemical reactions:

The 5-chloro position on the benzoxazole ring can be used in cross-coupling reactions.

The terminal bromo group on the ethylthio side chain is an excellent leaving group, making the adjacent carbon highly susceptible to nucleophilic attack.

This second feature is of primary importance. The bromoethyl group acts as a versatile electrophilic handle, allowing for the facile introduction of a wide array of nucleophiles (e.g., amines, alcohols, thiols, azides). This enables chemists to efficiently synthesize a series of novel 2-substituted thio-benzoxazole derivatives, which can then be screened for desired biological or material properties. The two-carbon ethyl spacer provides flexibility and appropriate distancing of the terminal functional group from the heterocyclic core.

Below is a data table summarizing the key chemical properties of this compound, derived from its constituent parts and chemical principles.

| Chemical Identity and Properties of this compound | |

|---|---|

| Property | Value |

| IUPAC Name | 2-((2-bromoethyl)thio)-5-chlorobenzo[d]oxazole |

| Molecular Formula | C₉H₇BrClNOS |

| Molecular Weight | 292.58 g/mol |

| Core Structure | 5-Chlorobenzoxazole (B107618) |

| Key Functional Groups | Thioether, Alkyl Bromide, Aryl Chloride |

| Primary Synthetic Precursor | 5-Chloro-2-mercaptobenzoxazole |

| Primary Synthetic Application | Electrophilic building block for nucleophilic substitution reactions |

Structure

3D Structure

Properties

CAS No. |

125602-96-2 |

|---|---|

Molecular Formula |

C9H7BrClNOS |

Molecular Weight |

292.58 g/mol |

IUPAC Name |

2-(2-bromoethylsulfanyl)-5-chloro-1,3-benzoxazole |

InChI |

InChI=1S/C9H7BrClNOS/c10-3-4-14-9-12-7-5-6(11)1-2-8(7)13-9/h1-2,5H,3-4H2 |

InChI Key |

UBXABXIFWIKJQT-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC2=C(C=C1Cl)N=C(O2)SCCBr |

Origin of Product |

United States |

Synthetic Methodologies for 2 2 Bromoethylthio 5 Chlorobenzoxazole

Strategies for Benzoxazole (B165842) Core Construction

The formation of the benzoxazole ring system is a cornerstone of this synthesis. Numerous methods have been developed for this purpose, with many relying on the use of 2-aminophenol (B121084) precursors. These strategies can be broadly categorized into cyclization reactions and transition metal-catalyzed formations.

Cyclization Reactions of 2-Aminophenol Precursors

The most common and versatile approach to synthesizing the benzoxazole core involves the cyclization of appropriately substituted 2-aminophenols with various carbon electrophiles. In the context of synthesizing 2-(2-Bromoethylthio)-5-chlorobenzoxazole, the key precursor is 4-chloro-2-aminophenol.

A crucial intermediate in the pathway to the target molecule is 5-chlorobenzo[d]oxazole-2-thiol. This intermediate is typically synthesized through the reaction of 4-chloro-2-aminophenol with carbon disulfide. A common procedure involves stirring 2-amino-4-chlorophenol (B47367) in ethanol with potassium hydroxide, followed by the addition of carbon disulfide and refluxing the mixture. Subsequent acidification yields the desired 5-chlorobenzo[d]oxazole-2-thiol. This thiol can then be S-alkylated with 1,2-dibromoethane (B42909) to yield the final product, this compound. The potassium salt of 5-chlorobenzoxazole-2-thione has been used as a precursor in the synthesis of various 2-substituted-5-chlorobenzoxazoles researchgate.net.

While the direct synthesis of this compound is not extensively detailed in readily available literature, the general principles of benzoxazole synthesis provide a clear roadmap. The subsequent sections will delve into various methods for constructing the benzoxazole ring, which are foundational to the synthesis of this and related compounds.

The condensation of 2-aminophenols with aldehydes is a widely employed method for the synthesis of 2-substituted benzoxazoles. This reaction typically proceeds through the formation of a Schiff base intermediate, which then undergoes cyclization and oxidation to form the aromatic benzoxazole ring. A variety of catalysts and reaction conditions have been developed to promote this transformation, including the use of imidazolium chlorozincate (II) ionic liquid supported on Fe3O4 nanoparticles under solvent-free sonication, which offers a green and efficient approach nih.gov.

| Reactants | Catalyst/Conditions | Product | Yield | Reference |

| 2-Aminophenol, Benzaldehyde | LAIL@MNP, 70 °C, 30 min, sonication | 2-Phenylbenzoxazole | High | nih.gov |

| 2-Amino-4-chlorophenol, Benzaldehyde derivatives | LAIL@MNP, sonication | Corresponding 5-chlorobenzoxazoles | Acceptable |

Table 1: Examples of Benzoxazole Synthesis via Condensation with Aldehydes

Carboxylic acids and their derivatives, such as orthoesters, are also common precursors for the C2 position of the benzoxazole ring. The reaction of a 2-aminophenol with a carboxylic acid requires dehydrating conditions, often at high temperatures or in the presence of a strong acid catalyst, to facilitate the cyclization.

A more recent approach involves the use of tertiary amides as the source for the C2 atom and its substituent. This method utilizes an activation agent, such as triflic anhydride (Tf2O), to make the amide carbonyl group more electrophilic. The 2-aminophenol then attacks the activated amide, leading to a cascade reaction of nucleophilic addition, intramolecular cyclization, and elimination to form the 2-substituted benzoxazole nih.gov. This method is notable for its mild reaction conditions and broad substrate scope.

| 2-Aminophenol | Tertiary Amide | Activating Agent | Product | Yield | Reference |

| 2-Aminophenol | N,N-Dimethyl-2-phenylacetamide | Tf2O, 2-Fluoropyridine | 2-Benzylbenzo[d]oxazole | 95% | nih.gov |

| Substituted 2-aminophenols | Various tertiary amides | Tf2O, 2-Fluoropyridine | Corresponding 2-substituted benzoxazoles | Moderate to Excellent | nih.gov |

Table 2: Benzoxazole Synthesis via Amide Transformation

Oxidative cyclization methods provide another route to the benzoxazole core. These reactions often start with precursors that are not in the correct oxidation state for direct cyclization and therefore require an oxidant to facilitate the final aromatization step.

Transition Metal-Catalyzed Benzoxazole Formation

In recent years, transition metal catalysis has emerged as a powerful tool for the synthesis of benzoxazoles. These methods often offer high efficiency, selectivity, and functional group tolerance. For instance, a triphenylbismuth dichloride-promoted desulfurization of thioamides in the presence of 2-aminophenols provides a simple method for the synthesis of 2-aryl- and 2-alkyl-substituted benzoxazoles under mild conditions beilstein-journals.org.

| 2-Aminophenol Derivative | Thioamide | Promoter | Product | Yield | Reference |

| 2-Aminophenol | N-Phenylthiobenzamide | Ph3BiCl2 | 2-Phenylbenzoxazole | Moderate to Excellent | beilstein-journals.org |

| Methyl 4-amino-3-hydroxybenzoate | 3,5-Dichloro-N-phenylbenzothioamide | Ph3BiCl2 | Methyl 2-(3,5-dichlorophenyl)benzoxazole-6-carboxylate | 91% | beilstein-journals.org |

Table 3: Transition Metal-Promoted Benzoxazole Synthesis

These diverse synthetic methodologies for constructing the benzoxazole core provide a robust foundation for the synthesis of the target molecule, this compound. The choice of a specific route would depend on factors such as the availability of starting materials, desired scale, and the need for specific functional group compatibility. The initial formation of 5-chlorobenzo[d]oxazole-2-thiol from 4-chloro-2-aminophenol and carbon disulfide, followed by S-alkylation, remains a direct and plausible pathway.

C-H Activation Strategies for 2-Substituted Benzoxazoles

The direct functionalization of carbon-hydrogen (C-H) bonds has emerged as a powerful, atom-economical strategy for synthesizing complex molecules. mdpi.comacs.org For 2-substituted benzoxazoles, this approach typically involves the activation of the C-H bond at the C2 position of the benzoxazole core, allowing for the introduction of various functional groups without pre-functionalized substrates. mdpi.com

Transition-metal catalysis is central to many C-H activation strategies. nitrkl.ac.in Palladium-based catalysts, for instance, have been successfully employed for the direct arylation of benzoxazoles with aryl chlorides. organic-chemistry.org While direct C-H activation to install an alkylthio group like '-(2-Bromoethylthio)' at the C2 position is challenging, an alternative strategy involves the cyclization of appropriately functionalized precursors. mdpi.comnih.govresearchgate.net For example, a palladium-catalyzed process can facilitate the cyclization of thiobenzanilides via a C-H functionalization/intramolecular C-S bond formation sequence to yield 2-substituted benzothiazoles, a methodology that shares mechanistic principles applicable to benzoxazole synthesis. acs.org

Another approach involves a palladium-catalyzed cascade reaction between simple arenes and nitriles, which proceeds through C-H activation, carbopalladation, and tandem annulation to form substituted oxazoles. rsc.org Such strategies highlight the potential for forming the core heterocyclic system while simultaneously installing substituents, which could be adapted for the synthesis of complex benzoxazoles.

Copper-Catalyzed Cyclization Pathways

Copper-catalyzed reactions offer a cost-effective and efficient alternative for the synthesis of benzoxazoles. A general method involves the copper-catalyzed intramolecular C-O cross-coupling of ortho-haloanilides. acs.org This approach is advantageous as it utilizes readily available 2-haloanilines instead of 2-aminophenols. acs.org The reaction is believed to proceed through an oxidative insertion/reductive elimination pathway involving a Cu(I)/Cu(III) catalytic cycle, with ligands such as 1,10-phenanthroline providing acceleration. organic-chemistry.orgacs.org

The reactivity of the ortho-halide in these cyclizations follows the order I > Br > Cl, which is consistent with oxidative addition being the rate-determining step. organic-chemistry.orgacs.org Copper(II) oxide nanoparticles have also been used as a heterogeneous catalyst for the intramolecular cyclization of o-bromoaryl derivatives in DMSO. organic-chemistry.org Furthermore, a ligand-free system using inexpensive cuprous chloride (CuCl) has been developed for the tandem cyclization of 2-halophenols with amidines to produce various benzoxazole derivatives in good to excellent yields. rsc.org A combination of a Brønsted acid and copper iodide (CuI) can also catalyze the cyclization of 2-aminophenols with β-diketones to furnish 2-substituted benzoxazoles. acs.org

Palladium-Catalyzed Annulation Reactions

Palladium catalysis is a cornerstone of modern organic synthesis, enabling the construction of complex heterocyclic systems through various annulation (ring-forming) reactions. One such strategy involves a palladium-catalyzed intermolecular [4 + 1] annulation of N-phenoxyacetamides with aldehydes to form 1,2-benzisoxazoles by activating the C-H bonds ortho to the phenol-derived O-N bond. rsc.org While this leads to an isomer of the benzoxazole system, the underlying principle of C-H activation and annulation is highly relevant.

More direct approaches include palladium-catalyzed auto-tandem reactions that can proceed through consecutive allylation and addition sequences to form heterocyclic structures. researchgate.net For the synthesis of seven-membered rings like 2-benzazepines, a palladium-catalyzed [5 + 2] rollover annulation of 1-benzylpyrazoles with alkynes has been developed, which involves a twofold C-H activation. nih.gov These advanced annulation techniques demonstrate the power of palladium catalysis in constructing diverse heterocyclic cores from simple precursors.

Green Chemistry Approaches in Benzoxazole Synthesis

In line with the principles of green chemistry, recent research has focused on developing more environmentally benign methods for benzoxazole synthesis, emphasizing the reduction of waste, energy consumption, and the use of hazardous substances.

Solvent-Free Conditions

Performing reactions under solvent-free conditions minimizes volatile organic waste and can lead to improved reaction rates and yields. An efficient protocol for synthesizing benzoxazoles involves the reaction of acyl chlorides with o-substituted aminoaromatics using a catalytic amount of silica-supported sodium hydrogen sulfate without any solvent. researchgate.net

Another approach employs a heterogeneous Brønsted acidic ionic liquid (BAIL) gel as a recyclable catalyst for the condensation of 2-aminophenol with aldehydes at 130 °C, achieving high yields. nih.govacs.org Magnetically separable nanocatalysts, such as Fe3O4@SiO2-SO3H, have also been utilized for the synthesis of 2-arylbenzoxazoles from 2-aminophenol and aromatic aldehydes under solvent-free conditions at a mild temperature of 50°C. ajchem-a.com This catalyst can be easily recovered using a magnet and reused multiple times without a significant loss of activity. ajchem-a.com

| Catalyst | Starting Materials | Conditions | Yield | Reference |

| BAIL gel | 2-Aminophenol, Benzaldehyde | 130 °C, 5 h, solvent-free | 98% | nih.govacs.org |

| Fe3O4@SiO2-SO3H | 2-Aminophenol, Aryl aldehydes | 50 °C, solvent-free | High | ajchem-a.com |

| Silica-supported NaHSO4 | o-Substituted aminoaromatics, Acyl chlorides | Solvent-free | High | researchgate.net |

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has become a valuable technique for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating. eurekaselect.comresearchgate.netbenthamdirect.com This method relies on the direct coupling of microwave energy with the molecules in the reaction mixture, resulting in efficient internal heating. eurekaselect.combenthamdirect.com

The synthesis of benzoxazoles is particularly amenable to microwave irradiation. eurekaselect.combenthamdirect.com A common method is the condensation of 2-aminophenol derivatives with various partners like aldehydes, carboxylic acids, or nitriles. eurekaselect.comresearchgate.netbenthamdirect.com For instance, a novel approach utilizes hydrogen peroxide as a safe and inexpensive oxidant for the intramolecular cyclodesulfurization of in situ-formed thioureas under microwave irradiation to yield benzoxazoles. tandfonline.com Another green method reports the synthesis of 2-arylbenzoxazoles using a deep eutectic solvent (DES) derived from choline chloride and oxalic acid as a catalyst under solvent-free microwave conditions, achieving high conversions in as little as 15 minutes. mdpi.com

| Method | Starting Materials | Conditions | Key Features | Reference |

| Cyclodesulfurization | Isothiocyanates, o-Substituted anilines | H2O2, Microwave | Uses safe oxidant | tandfonline.com |

| DES Catalysis | 2-Aminophenols, Benzaldehydes | [CholineCl][Oxalic Acid], Microwave, Solvent-free | Recyclable catalyst, rapid reaction (15 min) | mdpi.com |

| Condensation | 2-Aminophenol, Aromatic aldehydes | KCN catalyst, Microwave | Broad substrate scope | researchgate.net |

Ultrasound-Assisted Synthesis

Ultrasound irradiation (sonication) is another green chemistry tool that enhances reaction rates through acoustic cavitation. acs.org This technique has been successfully applied to the synthesis of benzoxazoles. mdpi.com A simple and efficient one-pot synthesis of 2-arylbenzoxazoles from o-aminophenol and aromatic aldehydes has been developed using multi-walled carbon nanotubes (MWCNTs) supported KCN as a heterogeneous nanocatalyst under ultrasound irradiation. researchgate.net This procedure offers advantages such as mild conditions, reusability of the catalyst, and excellent yields in short reaction times. researchgate.net The use of sonication can promote faster crystallization and is particularly suitable for preparing nanosized catalysts. acs.org

Catalyst-Free or Recyclable Catalyst Systems

Modern synthetic chemistry emphasizes sustainability, leading to the development of catalyst-free reactions or those employing easily recoverable and reusable catalysts for the construction of the benzoxazole ring. These methods offer advantages such as reduced environmental impact, cost-effectiveness, and simplified product purification.

Recyclable Catalysts: Several heterogeneous catalysts have proven effective for benzoxazole synthesis. These catalysts can be easily separated from the reaction mixture and reused multiple times without significant loss of activity.

Magnetic Nanoparticles: Lewis acidic ionic liquids supported on Fe₃O₄ nanoparticles (LAIL@MNP) have been used for the condensation of 2-aminophenols with aldehydes under solvent-free ultrasound irradiation. nih.gov The catalyst can be recovered using an external magnet and has been shown to be reusable for at least five consecutive runs with only a slight decrease in performance. nih.gov Similarly, copper(II) ferrite nanoparticles serve as an efficient, air-stable, and recyclable catalyst for synthesizing benzoxazoles from N-(2-halophenyl)benzamides. organic-chemistry.org

Ionic Liquids: Brønsted acidic ionic liquid gels have been employed as reusable heterogeneous catalysts for the synthesis of benzoxazoles from 2-aminophenols and aldehydes under solvent-free conditions, achieving high yields. rsc.org

Metal Oxides: Nano SnO₂ has been reported as a green and recyclable catalyst for the condensation reaction between 2-aminophenols and aldehydes or orthoesters to form 2-aryl or 2-alkylbenzoxazoles, respectively. ias.ac.in

| Catalyst | Reactants | Conditions | Yield | Recyclability | Reference |

|---|---|---|---|---|---|

| LAIL@MNP | 2-Aminophenol, Benzaldehyde | Solvent-free, 70 °C, Sonication, 30 min | up to 90% | 5 runs (82% to 73% yield) | nih.govbohrium.com |

| Copper(II) ferrite nanoparticles | N-(2-halophenyl)benzamides | DMSO | Good to excellent | 7 runs without significant loss of activity | organic-chemistry.org |

| Copper(II) oxide nanoparticles | o-bromoaryl derivatives | DMSO, Air | Good to excellent | Recyclable without loss of activity | organic-chemistry.org |

Catalyst-Free Systems: Certain synthetic routes can proceed under catalyst-free conditions, often driven by microwave irradiation or the inherent reactivity of the starting materials. For instance, the synthesis of 2-aryl/peptidyl benzothiazoles (a related heterocycle) has been achieved from benzotriazolides and 2-aminothiophenol in water under microwave heating without any catalyst, suggesting a similar approach could be viable for benzoxazoles. researchgate.net Another metal-free approach uses imidazolium chloride as a promoter for the reaction between 2-aminophenols and DMF derivatives to yield 2-substituted benzoxazoles. mdpi.com

Electrochemical Methods for Benzoxazole Ring Construction

Electrochemistry offers a green and powerful alternative to traditional chemical synthesis, using electric current as a traceless reagent to drive reactions. This approach avoids the need for stoichiometric chemical oxidants, reducing waste and often allowing for unique reaction pathways.

Several electrochemical strategies have been developed for constructing the benzoxazole ring:

Intramolecular Shono-Type Oxidative Coupling: An atom-economical and environmentally friendly method involves the electrochemical oxidation and cyclization of glycine derivatives. organic-chemistry.orgacs.org This process operates under transition metal- and oxidant-free conditions, generating only hydrogen gas as a byproduct. organic-chemistry.org

Oxidative Cyclization via Electrogenerated Reagents: An indirect ("ex-cell") electrochemical method utilizes a redox mediator, such as an iodine(I)/iodine(III) couple. The hypervalent iodine(III) species is generated electrochemically and then added to the reaction mixture containing an imine precursor (formed from a 2-aminophenol), triggering an oxidative cyclization to form the benzoxazole ring. acs.org This approach is compatible with a broad range of functional groups that might be sensitive to direct electrolysis. acs.org

These electrochemical methods provide a sustainable route to 2-substituted benzoxazoles, which could be adapted for the synthesis of the 5-chlorobenzoxazole (B107618) scaffold required for the target molecule.

Introduction of the 5-Chloro Substituent

The chlorine atom at the 5-position of the benzoxazole ring is a key structural feature. Its introduction can be achieved either by direct chlorination of a benzoxazole precursor or by starting the synthesis with a pre-chlorinated building block.

Direct Halogenation Strategies on Benzoxazole Precursors

Direct chlorination of the benzoxazole ring is an electrophilic substitution process. nih.gov However, controlling the regioselectivity of this reaction can be challenging. Research and patents show that direct chlorination of unsubstituted benzoxazole with agents like gaseous chlorine in the presence of an acidic catalyst can lead to 2-chlorobenzoxazole. google.com If an excess of the chlorinating agent is used, the reaction can proceed to form 2,6-dichlorobenzoxazole. google.com This indicates that the 6-position is also highly activated and may be chlorinated concurrently or preferentially over the 5-position, leading to mixtures of products and making this a less ideal route for specifically synthesizing the 5-chloro isomer.

Regioselective Chlorination Methodologies

To overcome the selectivity issues of direct halogenation, regioselective methods are employed. These strategies often use directing groups or specific catalysts to guide the chlorine atom to the desired position. An iron(III) chloride-mediated approach has been developed for the para-selective C-H chlorination of 2-amidophenol. ucr.edu The amido group directs the chlorination to the para position (C-4 of the phenol ring), which becomes the C-5 position upon subsequent cyclization to the benzoxazole. This method provides a direct route to C5-chlorinated benzoxazoles. ucr.eduresearchgate.net

Synthesis via Halogenated 2-Aminophenol Derivatives

The most straightforward and widely used method to ensure the correct placement of the chlorine atom is to begin the synthesis with a precursor that already contains it. For the synthesis of 5-chlorobenzoxazole derivatives, the key starting material is 4-chloro-2-aminophenol .

The cyclization of 4-chloro-2-aminophenol with various reagents can be used to form the 5-chlorobenzoxazole core. For the specific synthesis of the target molecule, 5-chloro-2-mercaptobenzoxazole (B1348873) is a critical intermediate. This can be synthesized by reacting 4-chloro-2-aminophenol with reagents such as carbon disulfide (CS₂) in the presence of a base like potassium hydroxide, or with an alkali metal trithiocarbonate. rsc.orggoogle.com This approach provides unambiguous regiochemistry, as the position of the chlorine atom is fixed from the start.

| Target Intermediate | Reagents | Conditions | Yield | Reference |

|---|---|---|---|---|

| 5-Chlorobenzo[d]oxazole-2-thiol | KOH, CS₂ | Ethanol, Reflux, 4 h | 91% | rsc.org |

| 6-Chloro-2-mercaptobenzoxazole* | Sodium trithiocarbonate, NaOH | Aqueous, Reflux, 3 h | 96% | google.com |

| Chlorzoxazone (5-Chlorobenzoxazol-2(3H)-one) | Urea, HCl | Autoclave, 125 °C | 91% | google.com |

Note: Some older literature refers to the compound as 6-chloro-2-mercaptobenzoxazole based on a different numbering system; however, based on the starting material (5-chloro-2-aminophenol), the product is the 5-chloro isomer by modern IUPAC naming.

Iron(III)-Mediated Halogenation Approaches

Iron(III) catalysts are inexpensive, abundant, and effective for various halogenation reactions. As mentioned previously, iron(III) chloride can mediate the para-selective C-H chlorination of 2-amidophenols, which subsequently cyclize to form 5-chlorinated-2-arylbenzoxazoles. ucr.edu This process is believed to proceed via a radical pathway. researchgate.net

In addition to directing C-H chlorination, iron(III) salts can also be used as catalysts in direct chlorination reactions. For example, the chlorination of 6-chloro-benzoxazole with gaseous chlorine or phosphorus pentachloride can be catalyzed by iron(III) chloride to produce 2,6-dichloro-benzoxazole. google.com While this specific example targets the 2- and 6-positions, it underscores the utility of iron(III) catalysts in activating chlorinating agents for substitution on the benzoxazole ring. Iron(III)-catalyzed aerobic oxidation has also been noted as a method for synthesizing substituted benzoxazoles. researchgate.net

Formation of the 2-(2-Bromoethylthio) Moiety

The synthesis of the target compound, this compound, is primarily achieved through the formation of the 2-(2-Bromoethylthio) group on a pre-existing 5-chlorobenzoxazole scaffold. This process involves the initial synthesis of a 2-mercaptobenzoxazole intermediate, which then undergoes a C-S bond formation reaction.

Synthesis of the 2-Mercaptobenzoxazole Intermediate

The crucial first step in the synthesis of this compound is the preparation of the corresponding 2-mercaptobenzoxazole intermediate. For the target compound, this would specifically be 5-chloro-2-mercaptobenzoxazole, derived from 5-chloro-2-aminophenol.

A well-established and widely utilized method for the synthesis of 2-mercaptobenzoxazoles involves the reaction of a 2-aminophenol derivative with carbon disulfide in the presence of a base. humanjournals.com In the context of synthesizing the required intermediate for this compound, the starting material would be 5-chloro-2-aminophenol.

The reaction is typically carried out by refluxing 5-chloro-2-aminophenol with carbon disulfide in an alcoholic solvent, such as ethanol, with a base like potassium hydroxide. humanjournals.com The base plays a crucial role in deprotonating the phenolic hydroxyl group and the amino group of the 2-aminophenol, facilitating the nucleophilic attack on the carbon of carbon disulfide. This is followed by an intramolecular cyclization and elimination of a water molecule to form the benzoxazole ring system. The reaction mixture is then typically acidified to precipitate the 2-mercaptobenzoxazole product. humanjournals.com

Reaction Scheme: 5-chloro-2-aminophenol + CS₂ + KOH → 5-chloro-2-mercaptobenzoxazole + H₂O + K⁺

| Reactant | Reagent | Solvent | Conditions | Product |

| 5-chloro-2-aminophenol | Carbon Disulfide, Potassium Hydroxide | Ethanol | Reflux | 5-chloro-2-mercaptobenzoxazole |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

While the reaction with carbon disulfide is common, alternative methods for the synthesis of 2-thiolated benzoxazoles have been developed to circumvent the use of the highly flammable and toxic carbon disulfide. google.com

One notable alternative involves the use of alkali metal alkylxanthates, which can be either used directly or generated in situ from an alkali, a lower alkanol, and carbon disulfide. google.comgoogle.comchemicalbook.com This method is based on the reaction between an o-aminophenol and the alkylxanthate.

Another approach utilizes tetramethylthiuram disulfide (TMTD) as the sulfur source. In this method, a 2-aminophenol is reacted with TMTD in the presence of a base such as potassium carbonate in a solvent like N,N-dimethylformamide (DMF) at elevated temperatures. chemicalbook.comresearchgate.net

A process for preparing 6-halogeno-2-mercaptobenzoxazoles, which would include the 5-chloro isomer due to numbering conventions, involves the reaction of 5-halogeno-2-aminophenols with an alkali metal trithiocarbonate in an aqueous solution. google.com This reaction can be carried out at temperatures ranging from 20 to 150 °C. google.com

| Method | Sulfur Source | Key Reagents/Catalysts | Substrate |

| Xanthate Method | Alkali metal alkylxanthates | Base | o-Aminophenol |

| TMTD Method | Tetramethylthiuram disulfide (TMTD) | K₂CO₃, DMF | 2-Aminophenol |

| Trithiocarbonate Method | Alkali metal trithiocarbonate | Aqueous solution | 5-halogeno-2-aminophenol |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

C-S Bond Formation Strategies

Once the 5-chloro-2-mercaptobenzoxazole intermediate is obtained, the next critical step is the formation of the C-S bond to introduce the 2-bromoethylthio moiety. This is typically achieved through nucleophilic substitution reactions where the sulfur atom of the mercaptobenzoxazole acts as the nucleophile.

The formation of a thioether linkage can be accomplished via a nucleophilic substitution reaction between the thiolate of 5-chloro-2-mercaptobenzoxazole and a suitable 2-bromoethanol derivative. In this reaction, the mercapto group is first deprotonated by a base to form a more potent nucleophilic thiolate anion. This anion then attacks the electrophilic carbon atom of the 2-bromoethanol derivative, displacing the bromide leaving group.

The hydroxyl group of the 2-bromoethanol derivative would then need to be converted to a bromide, for instance, by using a reagent like phosphorus tribromide (PBr₃), to yield the final this compound. This two-step approach involves an initial S-alkylation followed by a halogenation step.

A more direct approach to introduce the 2-bromoethylthio group is through the S-alkylation of 5-chloro-2-mercaptobenzoxazole with 1,2-dibromoethane or other suitable 2-bromoethylating agents. This is a nucleophilic substitution reaction where the sulfur atom of the deprotonated 2-mercaptobenzoxazole attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, leading to the displacement of one of the bromide ions. encyclopedia.pub

The reaction is typically carried out in the presence of a base, such as sodium hydride or potassium carbonate, in an appropriate solvent like dioxane or acetone. The base deprotonates the thiol group, forming the thiolate anion which then acts as the nucleophile. Using a molar excess of 1,2-dibromoethane can help to minimize the formation of a symmetrical disubstituted byproduct.

A similar reaction has been reported for benzoxazole-2-thiol with 2-bromoethylamine hydrobromide, which also serves as a 2-bromoethylating agent. acs.org The reaction conditions, such as temperature and the stoichiometry of the reactants, can play a crucial role in the outcome of the reaction. acs.org

| Alkylating Agent | Base | Solvent | Reaction Type |

| 1,2-Dibromoethane | Sodium Hydride / Potassium Carbonate | Dioxane / Acetone | Nucleophilic Substitution |

| 2-Bromoethylamine HBr | Potassium Carbonate | Not specified | Nucleophilic Substitution |

This is an interactive data table. You can sort and filter the data by clicking on the column headers.

Integration of the Bromoethyl Group

The introduction of the 2-bromoethyl group onto the sulfur atom of 5-chlorobenzoxazole-2-thiol is a key step in the synthesis of the target molecule. This is typically achieved through a nucleophilic substitution reaction where the thiolate anion acts as the nucleophile and a bromoethylating agent serves as the electrophile.

The most common alkylating agents for this transformation are 1,2-dihaloalkanes, with 1,2-dibromoethane being a prime candidate. The reaction involves the deprotonation of the thiol group of 5-chlorobenzoxazole-2-thiol by a base to form a more nucleophilic thiolate anion. This anion then attacks one of the electrophilic carbon atoms of 1,2-dibromoethane, displacing a bromide ion and forming the desired thioether linkage.

To favor mono-alkylation and minimize the formation of the bis-substituted product, an excess of the dihaloalkane is often employed. The reaction conditions, including the choice of solvent and base, play a significant role in the efficiency and selectivity of the reaction. Phase-transfer catalysis (PTC) is a particularly effective methodology for such S-alkylation reactions. researchgate.netnih.gov Under PTC conditions, a quaternary ammonium (B1175870) salt is used to transport the thiolate anion from the solid or aqueous phase to the organic phase containing the alkylating agent, thereby facilitating the reaction. researchgate.netnih.gov

Table 2: Reaction Parameters for S-Alkylation

| Parameter | Options | Considerations |

| Alkylating Agent | 1,2-dibromoethane, 1-bromo-2-chloroethane | Reactivity and cost |

| Base | Potassium carbonate, Sodium hydroxide | Strength and solubility |

| Catalyst (for PTC) | Tetrabutylammonium bromide (TBAB) | Efficiency of phase transfer |

| Solvent System | Toluene/water, Dichloromethane/water | Biphasic system for PTC |

| Temperature | Room temperature to reflux | Reaction rate and selectivity |

In the context of nucleophilic substitution reactions, the nature of the leaving group is a critical factor influencing the reaction rate. nih.gov Bromide is generally considered a good leaving group because it is the conjugate base of a strong acid (HBr) and is a weak base, capable of stabilizing the negative charge it acquires upon departure. masterorganicchemistry.com In an SN2 reaction, a good leaving group is essential for the concerted bond-breaking and bond-forming process to occur efficiently. lumenlearning.com

When using 1,2-dibromoethane as the alkylating agent, the first bromine atom acts as the leaving group during the initial S-alkylation step. The presence of the second bromine atom on the adjacent carbon can have several implications. It renders the carbon atoms electrophilic and susceptible to nucleophilic attack. However, there is also the potential for a subsequent intramolecular reaction, where the newly formed thioether could potentially cyclize to form a thiazole ring, or an intermolecular reaction with another molecule of the thiolate, leading to a bis-substituted product. Controlling the stoichiometry and reaction conditions is therefore crucial to selectively obtain the desired 2-(2-bromoethylthio) product. The reactivity of the leaving group follows the general trend of I⁻ > Br⁻ > Cl⁻ > F⁻. nih.gov

Reactivity and Reaction Mechanisms of 2 2 Bromoethylthio 5 Chlorobenzoxazole

Reactions at the Bromoethyl Moiety

The bromoethyl group of 2-(2-Bromoethylthio)-5-chlorobenzoxazole is the primary site of reactivity. The carbon atom bonded to the bromine is electrophilic due to the electronegativity of the halogen, making it susceptible to attack by nucleophiles. Furthermore, the presence of a sulfur atom at the β-position significantly influences the reaction pathways through neighboring group participation.

Nucleophilic Substitution Reactions (SN2 and SN1)

Nucleophilic substitution reactions at the bromoethyl moiety can, in principle, proceed through either an SN1 or SN2 mechanism. However, given that the bromine is attached to a primary carbon, the SN2 mechanism is generally favored. The SN1 mechanism, which involves the formation of a primary carbocation, is typically energetically unfavorable unless stabilized by resonance or other electronic effects.

Nitrogen-based nucleophiles, such as primary and secondary amines, are expected to react readily with this compound to form the corresponding N-substituted aminoethylthio derivatives. smolecule.comnih.gov The reaction is anticipated to proceed via an SN2 mechanism, likely enhanced by neighboring group participation from the sulfur atom. The general reaction involves the displacement of the bromide ion by the amine.

For instance, the reaction with a primary amine, R-NH₂, would yield N-alkyl-2-((5-chlorobenzoxazol-2-yl)thio)ethanamine. Similarly, a secondary amine, R₂NH, would produce N,N-dialkyl-2-((5-chlorobenzoxazol-2-yl)thio)ethanamine. The reaction conditions, such as solvent and temperature, can influence the reaction rate and yield. Polar aprotic solvents are generally preferred for SN2 reactions. smolecule.com

Table 1: Predicted Reactivity of this compound with Nitrogen Nucleophiles

| Nitrogen Nucleophile | Expected Product | Probable Mechanism | Key Reaction Features |

|---|---|---|---|

| Ammonia (NH₃) | 2-((5-Chlorobenzoxazol-2-yl)thio)ethanamine | SN2 with NGP | Formation of a primary amine. Potential for over-alkylation. |

| Primary Amines (RNH₂) | N-Alkyl-2-((5-chlorobenzoxazol-2-yl)thio)ethanamine | SN2 with NGP | Formation of a secondary amine. Good yields are generally expected. |

| Secondary Amines (R₂NH) | N,N-Dialkyl-2-((5-chlorobenzoxazol-2-yl)thio)ethanamine | SN2 with NGP | Formation of a tertiary amine. The reaction rate may be influenced by steric hindrance. |

| Azide (B81097) (N₃⁻) | 2-((2-Azidoethyl)thio)-5-chlorobenzoxazole | SN2 | Azide is a good nucleophile. The product can be further reduced to the corresponding primary amine. smolecule.com |

Oxygen nucleophiles, such as alkoxides and phenoxides, are also expected to undergo nucleophilic substitution with this compound. These reactions would lead to the formation of ether linkages. Similar to nitrogen nucleophiles, the reaction is likely to be facilitated by the neighboring sulfur atom.

The reaction with an alkoxide, RO⁻, would yield 2-((2-alkoxyethyl)thio)-5-chlorobenzoxazole. The strength of the alkoxide as a nucleophile and a base will influence the competition between substitution and elimination reactions. Sterically hindered alkoxides, which are stronger bases, may favor elimination.

Table 2: Predicted Reactivity of this compound with Oxygen Nucleophiles

| Oxygen Nucleophile | Expected Product | Probable Mechanism | Key Reaction Features |

|---|---|---|---|

| Hydroxide (OH⁻) | 2-((5-Chlorobenzoxazol-2-yl)thio)ethanol | SN2 with NGP | Competition with elimination is possible, especially at higher temperatures. |

| Alkoxides (RO⁻) | 2-((2-Alkoxyethyl)thio)-5-chlorobenzoxazole | SN2 with NGP | A common method for ether synthesis. Stronger bases may promote E2 elimination. |

| Phenoxides (ArO⁻) | 2-((2-Phenoxyethyl)thio)-5-chlorobenzoxazole | SN2 with NGP | Phenoxides are generally good nucleophiles and weaker bases than alkoxides, favoring substitution. |

| Carboxylates (RCOO⁻) | 2-((5-Chlorobenzoxazol-2-yl)thio)ethyl acetate | SN2 with NGP | Formation of an ester linkage. |

Sulfur nucleophiles, such as thiolates (RS⁻), are known to be excellent nucleophiles in SN2 reactions. masterorganicchemistry.comlibretexts.org Their high nucleophilicity and relatively low basicity strongly favor substitution over elimination. masterorganicchemistry.com The reaction of this compound with a thiolate would result in the formation of a dithioether.

The reaction with a thiolate, RS⁻, would produce 2-((2-(alkylthio)ethyl)thio)-5-chlorobenzoxazole. These reactions are generally efficient and proceed under mild conditions.

Table 3: Predicted Reactivity of this compound with Sulfur Nucleophiles

| Sulfur Nucleophile | Expected Product | Probable Mechanism | Key Reaction Features |

|---|---|---|---|

| Hydrosulfide (SH⁻) | 2-((5-Chlorobenzoxazol-2-yl)thio)ethanethiol | SN2 | Formation of a thiol. The product itself is nucleophilic and can lead to side products. |

| Thiolates (RS⁻) | 2-((2-(Alkylthio)ethyl)thio)-5-chlorobenzoxazole | SN2 | Highly efficient reaction due to the high nucleophilicity of thiolates. libretexts.org |

| Thiocyanate (SCN⁻) | 2-((2-Thiocyanatoethyl)thio)-5-chlorobenzoxazole | SN2 | Thiocyanate is an ambident nucleophile, but attack through sulfur is generally favored with primary alkyl halides. |

Carbon nucleophiles, such as Grignard reagents (RMgX) and organolithium reagents (RLi), are potent nucleophiles but are also very strong bases. libretexts.orglibretexts.org Their reaction with primary alkyl halides can lead to a mixture of substitution and elimination products. Due to their high basicity, elimination is often a significant competing reaction.

Furthermore, the benzoxazole (B165842) ring itself may not be stable to these highly reactive organometallic reagents. However, focusing solely on the bromoethyl moiety, the reaction with a Grignard reagent, RMgX, could potentially yield 2-((2-alkyl)ethylthio)-5-chlorobenzoxazole. The reaction with organolithium reagents would be expected to give similar products. Given the strong basicity of these reagents, the E2 elimination pathway is a likely and significant competitor. libretexts.orglibretexts.org

Table 4: Predicted Reactivity of this compound with Carbon Nucleophiles

| Carbon Nucleophile | Expected Product(s) | Probable Mechanism(s) | Key Reaction Features |

|---|---|---|---|

| Grignard Reagents (RMgX) | 2-((2-Alkyl)ethylthio)-5-chlorobenzoxazole and 5-Chloro-2-(vinylthio)benzoxazole | SN2 and E2 | Strongly basic conditions favor E2 elimination. libretexts.org Substitution is also possible. |

| Organolithium Reagents (RLi) | 2-((2-Alkyl)ethylthio)-5-chlorobenzoxazole and 5-Chloro-2-(vinylthio)benzoxazole | SN2 and E2 | Similar to Grignard reagents, with a high propensity for elimination due to strong basicity. libretexts.org |

| Cyanide (CN⁻) | 3-((5-Chlorobenzoxazol-2-yl)thio)propanenitrile | SN2 | Cyanide is a good nucleophile and will favor substitution. |

Elimination Reactions (E1 and E2)

Elimination reactions of this compound would lead to the formation of 5-chloro-2-(vinylthio)benzoxazole. These reactions compete with nucleophilic substitution, particularly in the presence of strong, sterically hindered bases.

The E2 mechanism is the most likely pathway for elimination in this system, as it is favored for primary alkyl halides in the presence of a strong base. dalalinstitute.compressbooks.pub The E2 reaction is a concerted process where the base removes a proton from the carbon adjacent to the bromine-bearing carbon (the β-carbon), and the bromide ion is simultaneously eliminated. masterorganicchemistry.com For the E2 mechanism to occur efficiently, a specific stereochemical arrangement, known as anti-periplanar, is required between the proton being removed and the leaving group. pressbooks.pubmasterorganicchemistry.com

The E1 mechanism, which involves the formation of a carbocation intermediate, is highly unlikely for this primary alkyl bromide.

The choice of base is critical in determining the outcome of the reaction. Strong, non-nucleophilic bases, such as potassium tert-butoxide, are commonly used to promote E2 reactions over SN2.

Table 5: Predicted Elimination Reactivity of this compound

| Base | Expected Product | Probable Mechanism | Key Reaction Features |

|---|---|---|---|

| Potassium tert-butoxide (t-BuOK) | 5-Chloro-2-(vinylthio)benzoxazole | E2 | A strong, sterically hindered base that strongly favors elimination over substitution. |

| Sodium ethoxide (NaOEt) | Mixture of substitution and elimination products | E2 and SN2 | A strong base and a good nucleophile, leading to a competitive reaction. masterorganicchemistry.com |

| Triethylamine (Et₃N) | 5-Chloro-2-(vinylthio)benzoxazole | E2 | A moderately strong, non-nucleophilic base that can promote elimination. |

Radical Reactions Involving the C-Br Bond

The carbon-bromine (C-Br) bond in the bromoethyl side chain is susceptible to homolytic cleavage, initiating radical reactions. This process typically requires an initiator, such as a radical initiator or photolysis, to generate a bromine radical and a carbon-centered radical on the ethyl group. The resulting carbon radical can then participate in various propagation steps, including addition to unsaturated systems or hydrogen abstraction. The stability of the generated radical and the reaction conditions will influence the course of these reactions.

Cross-Coupling Reactions at the Bromine Center

The bromine atom in the bromoethyl group serves as a versatile handle for the formation of new carbon-carbon and carbon-heteroatom bonds through various cross-coupling reactions. Palladium-catalyzed reactions, such as the Suzuki, Heck, and Sonogashira couplings, are particularly effective for this purpose. nih.govnih.gov In a typical Suzuki coupling, the C-Br bond undergoes oxidative addition to a palladium(0) catalyst, followed by transmetalation with an organoboron reagent and subsequent reductive elimination to yield the coupled product. nih.gov The choice of catalyst, ligand, base, and solvent system is crucial for achieving high yields and selectivity in these transformations. nih.govrsc.org

Table 1: Examples of Potential Cross-Coupling Reactions

| Coupling Reaction | Reactant | Catalyst/Reagents | Product Type |

| Suzuki Coupling | Arylboronic acid | Pd(PPh₃)₄, base | Aryl-substituted ethylthiobenzoxazole |

| Heck Coupling | Alkene | Pd(OAc)₂, phosphine (B1218219) ligand, base | Alkenyl-substituted ethylthiobenzoxazole |

| Sonogashira Coupling | Terminal alkyne | PdCl₂(PPh₃)₂, CuI, base | Alkynyl-substituted ethylthiobenzoxazole |

| Buchwald-Hartwig Amination | Amine | Pd catalyst, phosphine ligand, base | Amino-substituted ethylthiobenzoxazole |

Reactions of the Thioether Linkage

The thioether linkage (-S-) is another reactive site within the molecule, susceptible to oxidation, alkylation, and cleavage.

The sulfur atom of the thioether can be readily oxidized to form the corresponding sulfoxide (B87167) and, upon further oxidation, the sulfone. Common oxidizing agents for these transformations include hydrogen peroxide, peroxy acids (e.g., m-CPBA), and potassium permanganate (B83412). The oxidation state of the sulfur atom significantly influences the electronic properties and steric bulk of the molecule, which can be leveraged in subsequent synthetic steps.

The lone pair of electrons on the sulfur atom allows the thioether to act as a nucleophile, reacting with alkylating agents to form sulfonium (B1226848) salts. researchgate.netrsc.org Reagents such as alkyl halides or triflates can be used for this purpose. The resulting sulfonium salts are typically crystalline solids and can serve as intermediates in various transformations, including as leaving groups in substitution reactions or as precursors for ylide formation. nih.govnih.gov

The carbon-sulfur bonds of the thioether linkage can be cleaved under specific conditions. unipr.itrsc.org Reductive cleavage can be achieved using reducing agents like sodium in liquid ammonia. Oxidative cleavage, on the other hand, often involves harsher conditions and can lead to the formation of sulfones, which can then be eliminated. researchgate.netnih.gov More recently, visible-light-mediated methods have emerged as milder alternatives for C-S bond cleavage. unipr.itresearchgate.net

Reactivity of the Benzoxazole Ring System

The 5-chloro-benzoxazole ring is an aromatic heterocyclic system that is generally stable due to its aromaticity. globalresearchonline.net The electron-withdrawing nature of the chlorine atom and the oxazole (B20620) ring deactivates the benzene (B151609) ring towards electrophilic aromatic substitution. However, under forcing conditions, reactions such as nitration or further halogenation may occur, with the position of substitution directed by the existing substituents. The benzoxazole ring itself can undergo nucleophilic attack at the C2 position, particularly if the substituent at this position is a good leaving group. acs.orgnih.gov However, in the case of this compound, the thioether linkage is more likely to be the site of initial reaction under many conditions. Various synthetic strategies have been developed for the formation and functionalization of the benzoxazole ring system. researchgate.netresearchgate.net

Electrophilic Aromatic Substitution on the Chlorinated Benzoxazole Core

The benzoxazole ring system is an aromatic heterocycle, and as such, it can undergo electrophilic aromatic substitution (EAS). The regioselectivity of these reactions on the this compound core is dictated by the combined electronic effects of the fused oxazole ring and the chlorine substituent at the 5-position.

The benzoxazole moiety itself is generally considered to be electron-rich, and nitration of unsubstituted benzoxazole has been shown to occur preferentially at the 5- or 6-positions. researchgate.net However, in the case of this compound, the 5-position is already substituted. The chlorine atom at this position is a deactivating group due to its inductive electron-withdrawing effect, yet it is an ortho-, para-director due to the electron-donating resonance effect of its lone pairs. unizin.org

The directing effects of the substituents can be summarized as follows:

The fused oxazole ring: Tends to direct incoming electrophiles to the 5- and 6-positions.

The 5-chloro substituent: Deactivates the ring but directs incoming electrophiles to the positions ortho and para to itself, which are the 4- and 6-positions (the para position is part of the fused ring system).

Therefore, electrophilic attack is most likely to occur at the 6-position, which is activated by the oxazole ring and is ortho to the chlorine atom. The 4- and 7-positions are also potential sites for substitution, though likely to a lesser extent. The predicted order of reactivity for electrophilic aromatic substitution is C6 > C4 > C7.

Table 1: Predicted Regioselectivity of Electrophilic Aromatic Substitution on this compound

| Position | Influence of Oxazole Ring | Influence of 5-Chloro Group | Predicted Outcome |

|---|---|---|---|

| C4 | - | Ortho-directing | Minor Product |

| C6 | Activating | Ortho, Para-directing | Major Product |

| C7 | - | - | Minor Product |

Common electrophilic aromatic substitution reactions that could be applied to this molecule include nitration (using HNO₃/H₂SO₄), halogenation (e.g., with Br₂/FeBr₃), and Friedel-Crafts reactions. The specific conditions would need to be carefully controlled to overcome the deactivating effect of the chlorine atom and to avoid side reactions involving the thioether linkage.

Metal-Catalyzed Functionalization of the Benzoxazole Ring

Modern synthetic chemistry offers a range of metal-catalyzed reactions for the functionalization of heterocyclic compounds.

While the C2-position of benzoxazoles is the most common site for direct C-H activation, functionalization at other positions on the benzene portion of the ring is more challenging. nih.gov However, with the use of appropriate directing groups and catalysts, C-H activation at the C4, C5, C6, and C7 positions can be achieved. For this compound, direct C-H activation would likely compete with reactions at the 5-chloro position. Rhodium(III) and Palladium(II) catalysts are commonly employed for such transformations. nih.gov The regioselectivity would be influenced by the directing ability of the benzoxazole nitrogen and the electronic properties of the existing substituents.

The chlorine atom at the 5-position serves as a handle for various palladium-catalyzed cross-coupling reactions. These reactions are powerful tools for introducing new carbon-carbon and carbon-heteroatom bonds.

Suzuki-Miyaura Coupling: This reaction would involve the coupling of the 5-chlorobenzoxazole (B107618) derivative with a boronic acid or ester in the presence of a palladium catalyst and a base. This would allow for the introduction of a wide range of aryl or vinyl substituents at the 5-position.

Buchwald-Hartwig Amination: This method enables the formation of a carbon-nitrogen bond by coupling the 5-chloro derivative with a primary or secondary amine, using a palladium catalyst with a suitable phosphine ligand and a base. This would lead to the synthesis of 5-aminobenzoxazole derivatives.

Table 2: Potential Cross-Coupling Reactions at the 5-Chloro Position

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Product Type |

|---|---|---|---|

| Suzuki-Miyaura | R-B(OH)₂ | Pd(PPh₃)₄, Na₂CO₃ | 5-Aryl/Vinyl-benzoxazole |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃, BINAP, NaOtBu | 5-Amino-benzoxazole |

Ring-Opening and Rearrangement Reactions

The benzoxazole ring, while aromatic, can undergo ring-opening reactions under certain conditions. For instance, reaction with strong nucleophiles can lead to the cleavage of the oxazole ring. The presence of the electron-withdrawing chloro group may make the ring more susceptible to nucleophilic attack. Catalytic methods, for example using Y(OTf)₃ with propargylic alcohols, can also induce a cascade of ring-opening and annulation to form new heterocyclic systems. nih.gov

Acid-Base Chemistry of the Benzoxazole Nitrogen

The nitrogen atom in the benzoxazole ring possesses a lone pair of electrons and can act as a Lewis base. It can be protonated by strong acids to form a benzoxazolium salt. This protonation can activate the benzoxazole ring towards certain reactions or influence its electronic properties. The basicity of the nitrogen is relatively low due to the aromatic nature of the ring system. The nitrogen can also coordinate to metal centers, which is a key step in many metal-catalyzed reactions involving the benzoxazole scaffold.

Intermolecular and Intramolecular Reaction Pathways

The 2-(2-bromoethylthio) side chain introduces a highly reactive site into the molecule. The bromine atom is a good leaving group, and the sulfur atom can act as a nucleophile.

Intermolecular Reactions: The bromoethyl side chain can react with external nucleophiles in Sₙ2 reactions. For example, reaction with amines, thiols, or alkoxides would lead to the substitution of the bromine atom and the formation of new functional groups at the terminus of the side chain.

Intramolecular Reactions: A key and highly probable reaction pathway for this compound is an intramolecular cyclization. The sulfur atom of the thioether can act as an internal nucleophile, displacing the bromide ion via neighboring group participation. libretexts.orgmasterorganicchemistry.com This anchimeric assistance would lead to the formation of a transient three-membered episulfonium ion, which would be rapidly followed by ring closure to form a fused tricyclic system. This type of reaction is known to be significantly faster than the corresponding intermolecular reaction. libretexts.org

This intramolecular Sₙ2 reaction would result in the formation of a 5-chloro-2,3-dihydrothiazolo[3,2-a]benzoxazolium bromide salt. Such fused heterocyclic systems are of interest in medicinal chemistry. researchgate.netnih.gov The formation of this stable, fused aromatic system is a strong driving force for this intramolecular pathway.

Table 3: Mentioned Compounds

| Compound Name |

|---|

| This compound |

Cyclization Reactions

A significant and anticipated reaction pathway for this compound is intramolecular cyclization. This type of reaction is well-documented for related 2-(haloalkylthio)benzazoles, such as benzimidazoles and benzothiazoles. The mechanism involves the nucleophilic participation of one of the nitrogen atoms of the benzoxazole ring in displacing the terminal bromine atom of the 2-bromoethylthio side chain.

This intramolecular N-alkylation results in the formation of a new five-membered ring, leading to a fused tricyclic heteroaromatic system. Specifically, the reaction is expected to yield a thiazolo[3,2-a]benzoxazolium salt. The driving force for this reaction is the formation of a thermodynamically stable fused ring system.

The general mechanism for this cyclization can be depicted as follows:

Nucleophilic Attack: The lone pair of electrons on the nitrogen atom (N-3) of the benzoxazole ring acts as an intramolecular nucleophile. It attacks the electrophilic carbon atom bearing the bromine atom in the bromoethyl side chain.

Transition State: A five-membered ring transition state is formed, where the N-C bond is beginning to form and the C-Br bond is beginning to break.

Ring Closure and Salt Formation: The bromide ion is expelled as a leaving group, and a new covalent bond is formed between the nitrogen and the ethyl side chain, resulting in the formation of a positively charged thiazolo[3,2-a]benzoxazolium cation with bromide as the counter-ion.

The presence of the 5-chloro substituent on the benzoxazole ring is expected to influence the rate of this reaction by modifying the nucleophilicity of the nitrogen atom.

| Reactant | Product | Reaction Type | Key Features |

| This compound | 6-chloro-2,3-dihydrothiazolo[3,2-a]benzoxazolium bromide | Intramolecular Nucleophilic Substitution (SNi) | Formation of a fused tricyclic system; N-alkylation |

This table is generated based on predicted reactivity and is for illustrative purposes.

Research on analogous systems, such as the cyclization of 2-(2-haloethylthio)benzimidazoles, has shown that these reactions can often be facilitated by heat or the presence of a non-nucleophilic base to neutralize any generated acid.

Derivatization and Functionalization Strategies

Modification at the Bromoethyl Group

The presence of a primary alkyl bromide in the 2-(2-bromoethylthio)-5-chlorobenzoxazole structure provides a highly reactive site for nucleophilic substitution and other transformations. This "handle" is instrumental in conjugating the benzoxazole (B165842) moiety to other molecules and in constructing more complex chemical architectures.

Substitution with Various Functionalities

The bromoethyl group is susceptible to displacement by a wide array of nucleophiles, allowing for the introduction of diverse functional groups. This is a fundamental strategy for creating libraries of derivatives with varied physicochemical properties.

Reaction with Alcohols, Amines, Thiols, and Carboxylic Acids:

Nucleophilic substitution reactions with alcohols (alkoxides), primary and secondary amines, thiols (thiolates), and the carboxylate salts of carboxylic acids can be readily achieved. These reactions typically proceed via an SN2 mechanism, leading to the formation of ethers, amines, thioethers, and esters, respectively. The reaction conditions, such as solvent, temperature, and the presence of a base, can be optimized to achieve high yields and selectivity.

| Nucleophile | Resulting Functional Group | Product Class |

| R-OH / Base | R-O- | Ether |

| R-NH2 | R-NH- | Secondary Amine |

| R2-NH | R2-N- | Tertiary Amine |

| R-SH / Base | R-S- | Thioether |

| R-COOH / Base | R-COO- | Ester |

Formation of Cyclic Structures via Intramolecular Reactions

The bromoethyl moiety can participate in intramolecular cyclization reactions, leading to the formation of new heterocyclic rings. This strategy is particularly useful for generating conformationally constrained analogues. For instance, if a nucleophilic group is introduced elsewhere on the benzoxazole core or on a substituent, it can react with the bromoethyl group to form a cyclic structure. The size of the resulting ring will depend on the length of the linker between the nucleophile and the bromoethyl group.

Click Chemistry Applications

The bromoethyl group serves as a precursor for introducing functionalities suitable for "click chemistry," a set of biocompatible and highly efficient reactions. A common approach involves the conversion of the bromide to an azide (B81097) by reaction with sodium azide. The resulting azidoethyl derivative can then readily undergo a copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) with a terminal alkyne to form a stable 1,2,3-triazole linkage. This modular approach allows for the facile connection of the benzoxazole scaffold to a wide variety of molecules, including biomolecules and polymers.

Conjugation Strategies for Bioconjugation Studies

The reactivity of the bromoethyl group makes it a valuable tool for bioconjugation, the process of linking a molecule to a biological macromolecule such as a protein or nucleic acid. The bromoethyl group can act as an electrophile, reacting with nucleophilic residues on biomolecules, such as the thiol group of cysteine or the amine group of lysine. This covalent attachment allows for the development of targeted therapeutics, imaging agents, and probes for studying biological processes.

Transformations Involving the Thioether Linkage

The thioether linkage in this compound is another key site for functionalization, primarily through oxidation reactions. These transformations can significantly alter the electronic and steric properties of the molecule.

Synthesis of Sulfoxides and Sulfones as Advanced Intermediates

The sulfur atom of the thioether can be selectively oxidized to form either a sulfoxide (B87167) or a sulfone. These oxidation states introduce polarity and hydrogen bond accepting capabilities to the molecule. The choice of oxidizing agent and reaction conditions determines the extent of oxidation.

Oxidation to Sulfoxides and Sulfones:

Sulfoxide Formation: Mild oxidizing agents, such as sodium periodate (B1199274) (NaIO₄) or a stoichiometric amount of hydrogen peroxide (H₂O₂), are typically used to convert the thioether to a sulfoxide.

Sulfone Formation: Stronger oxidizing agents, such as excess hydrogen peroxide, potassium permanganate (B83412) (KMnO₄), or meta-chloroperoxybenzoic acid (m-CPBA), will further oxidize the thioether (or the intermediate sulfoxide) to the corresponding sulfone.

These oxidized derivatives can serve as advanced intermediates for further synthetic manipulations or as final compounds with potentially altered biological activities.

| Oxidation State | Reagents | Product |

| Sulfoxide | NaIO₄, H₂O₂ (1 eq.) | 2-(2-Bromoethylsulfinyl)-5-chlorobenzoxazole |

| Sulfone | H₂O₂ (excess), KMnO₄, m-CPBA | 2-(2-Bromoethylsulfonyl)-5-chlorobenzoxazole |

Ligand Design Featuring Modified Thioether Moieties

The thioether linkage in this compound is a key site for modifications aimed at creating sophisticated ligands for metal coordination. The sulfur atom, with its available lone pairs of electrons, can act as a soft donor, making it suitable for coordination with various transition metals. ijerjournal.comresearchgate.net The design of such ligands often involves tailoring the steric and electronic properties of the thioether group to influence the geometry and reactivity of the resulting metal complex. researchgate.net

One common strategy involves the substitution of the terminal bromine atom with other sulfur-containing groups, nitrogen-based heterocycles, or phosphine (B1218219) moieties. These modifications can transform the parent molecule into a bidentate or multidentate ligand. For instance, reaction with a thiol (R-SH) could yield a dithioether, while reaction with an amine-containing heterocycle could produce a mixed N,S-donor ligand. Such thioether-functionalized N-heterocyclic carbene (NHC) ligands have been shown to be effective in various catalytic applications. acs.orgnih.gov The hemilabile nature of the thioether-metal bond, where the sulfur can reversibly coordinate and de-coordinate from the metal center, is a particularly valuable feature in catalysis. researchgate.net

The benzoxazole unit itself can also participate in coordination, typically through its nitrogen atom, allowing for the creation of multidentate ligands that can form stable chelate rings with metal ions. nih.govcore.ac.uk The specific modifications made to the 2-(2-bromoethylthio) side chain can fine-tune the ligand's properties for applications in areas such as asymmetric catalysis or the development of novel therapeutic agents. nih.govresearchgate.net

Controlled Cleavage for Release or Cascade Reactions

The C-S bonds within the thioether moiety of this compound can be selectively cleaved under specific conditions, a property that can be exploited for the controlled release of molecules or to initiate cascade reactions. Thioethers are generally stable but can be cleaved using various reagents or external stimuli.

One approach involves the oxidation of the thioether to a sulfoxide or sulfone, which can facilitate subsequent elimination or substitution reactions. Another strategy is the use of reagents that specifically target the C(sp³)–S bond. For example, N-halosuccinimides like N-chlorosuccinimide (NCS) or N-bromosuccinimide (NBS) have been used to mediate the cleavage of C(sp³)–S bonds in arylmethyl thioethers, leading to the formation of aldehydes or alkyl bromides, respectively. mdpi.comresearchgate.net This type of cleavage could potentially be applied to the ethylthio group of the target molecule.

Recent research has also explored metal-free methods for selective C(sp³)–S bond cleavage. These methods often involve the formation of sulfonium (B1226848) intermediates that are then susceptible to nucleophilic attack or elimination. organic-chemistry.org Furthermore, electroreductive methods have been shown to selectively cleave C(sp³)–S bonds in aryl alkyl thioethers to generate alkyl radicals, which can then participate in further bond-forming reactions. chemrxiv.org

In the context of drug delivery, a thioether linkage can be designed to be cleavable under specific physiological conditions, such as in the presence of reactive oxygen species (ROS) or reducing agents like glutathione (B108866), which is found in high concentrations inside cells. acs.org This allows for the targeted release of a therapeutic agent. While some thioacetal and thioketal polymers are designed to be ROS-responsive, others are stable to ROS but can be cleaved by other stimuli like UV light. nih.gov

Functionalization of the 5-Chloro Benzoxazole Ring

The 5-chloro benzoxazole ring offers a rich landscape for further functionalization, allowing for the introduction of a wide array of substituents that can modulate the molecule's chemical and biological properties.

Further Halogenation (e.g., at C7 position)

The electron-rich benzoxazole ring is susceptible to electrophilic aromatic substitution, including halogenation. The existing chloro substituent at the C5 position and the nature of the benzoxazole ring system will direct incoming electrophiles to specific positions. Due to the directing effects of the fused oxazole (B20620) ring and the existing halogen, further halogenation, for instance with bromine, is expected to occur at the C7 or C4 positions. The precise regioselectivity can be influenced by the reaction conditions and the specific halogenating agent used. For example, direct bromination of related heterocyclic systems often proceeds with high regioselectivity.

Nucleophilic Aromatic Substitution (SNAr) at the 5-Chloro Position

The chlorine atom at the C5 position of the benzoxazole ring can be replaced by various nucleophiles through a nucleophilic aromatic substitution (SNAr) mechanism. This reaction is facilitated by the electron-withdrawing nature of the fused oxazole ring system, which helps to stabilize the negatively charged intermediate (Meisenheimer complex) formed during the reaction. Common nucleophiles used in SNAr reactions include amines, alkoxides, and thiolates, allowing for the introduction of a wide range of functional groups at the C5 position. The reactivity can be enhanced by the presence of additional electron-withdrawing groups on the aromatic ring.

Cross-Coupling Reactions at the 5-Chloro Position (e.g., Suzuki, Sonogashira, Buchwald-Hartwig)

Palladium-catalyzed cross-coupling reactions are powerful tools for forming carbon-carbon and carbon-heteroatom bonds, and the 5-chloro position of the benzoxazole ring is a suitable handle for such transformations.

Suzuki-Miyaura Coupling : This reaction couples the 5-chloro-benzoxazole with an organoboron reagent (e.g., a boronic acid or ester) to form a new C-C bond. This is a versatile method for introducing aryl, heteroaryl, or alkyl groups at the C5 position. harvard.edu While aryl chlorides can be less reactive than bromides or iodides, the use of specialized ligands and reaction conditions can achieve high yields. rsc.orgresearchgate.net

Sonogashira Coupling : This reaction involves the coupling of the 5-chloro-benzoxazole with a terminal alkyne, catalyzed by palladium and a copper co-catalyst. wikipedia.orgorganic-chemistry.org It provides a direct route to 5-alkynylbenzoxazoles, which are valuable intermediates for further synthesis. beilstein-journals.orgresearchgate.net

Buchwald-Hartwig Amination : This reaction enables the formation of a C-N bond by coupling the 5-chloro-benzoxazole with a primary or secondary amine. wikipedia.orglibretexts.org This method is a powerful alternative to classical amination methods and allows for the synthesis of a wide variety of 5-aminobenzoxazole derivatives under relatively mild conditions. beilstein-journals.orgyoutube.comrsc.org

Table 1: Representative Palladium-Catalyzed Cross-Coupling Reactions

| Reaction | Coupling Partner | Typical Catalyst/Ligand | Typical Base | Resulting C5-Substituent |

|---|---|---|---|---|

| Suzuki-Miyaura | Ar-B(OH)₂ | Pd(OAc)₂ / SPhos | K₃PO₄ | Aryl group (Ar) |

| Sonogashira | R-C≡CH | Pd(PPh₃)₂Cl₂ / CuI | Et₃N | Alkynyl group (R-C≡C-) |

| Buchwald-Hartwig | R₂NH | Pd₂(dba)₃ / XPhos | NaOt-Bu | Amino group (R₂N-) |

Derivatization at the Benzoxazole Nitrogen

The nitrogen atom in the benzoxazole ring possesses a lone pair of electrons and can act as a nucleophile, although its reactivity is tempered by its involvement in the aromatic system. Derivatization at this position can be achieved under specific conditions. For example, N-alkylation can be accomplished using strong bases to deprotonate the N-H tautomer (in the case of a parent benzoxazole) followed by reaction with an alkyl halide. researchgate.net While the benzoxazole ring itself is generally considered stable, forcing conditions can lead to reactions at the nitrogen. More commonly, derivatization is performed on related, more reactive systems like benzimidazoles or by using highly reactive electrophiles. Site-selective N1-alkylation of related benzotriazoles has been achieved using catalysts like B(C₆F₅)₃ with diazoalkanes, suggesting that similar strategies could be explored for benzoxazoles. rsc.org

Computational and Theoretical Studies

Reaction Mechanism Elucidation

Solvent Effects on Reactivity and Selectivity

The solvent in which a chemical reaction is conducted can significantly influence its rate and outcome. Computational studies on related heterocyclic thioethers suggest that the reactivity of the 2-(2-Bromoethylthio)-5-chlorobenzoxazole would be similarly affected by the solvent environment. The key reactive centers in this molecule are the bromoethylthio side chain, which can undergo nucleophilic substitution at the bromine-bearing carbon, and the benzoxazole (B165842) ring system itself.

Theoretical calculations on similar systems have shown that polar solvents can stabilize charged intermediates and transition states, thereby accelerating reactions that proceed through such species. For instance, in a nucleophilic substitution reaction involving the bromoethylthio group, a polar protic solvent could solvate both the leaving bromide ion and the incoming nucleophile, lowering the activation energy of the reaction. Conversely, non-polar solvents might favor reactions that proceed through radical mechanisms.

The selectivity of reactions can also be governed by solvent effects. For example, in a reaction with a nucleophile that has multiple potential sites of attack, the solvent can influence which site is favored. Computational models can predict these outcomes by calculating the energy profiles of different reaction pathways in various solvents.

Table 1: Predicted Solvent Effects on the Reactivity of this compound

| Solvent Type | Predicted Effect on Nucleophilic Substitution at the Bromoethylthio Chain | Rationale |

| Polar Protic (e.g., Ethanol, Water) | Increased reaction rate | Stabilization of the bromide leaving group and the charged transition state through hydrogen bonding. |

| Polar Aprotic (e.g., DMSO, DMF) | Moderate to high reaction rate | Stabilization of the transition state through dipole-dipole interactions. |

| Non-polar (e.g., Hexane, Toluene) | Decreased reaction rate | Poor solvation of charged intermediates and transition states. |

Conformational Analysis and Molecular Dynamics

The three-dimensional shape and flexibility of a molecule are critical to its chemical and biological activity. Conformational analysis and molecular dynamics simulations are computational techniques used to explore the possible shapes a molecule can adopt and how it moves over time.

Energy calculations for different rotational isomers (rotamers) would likely reveal several low-energy conformations. The most stable conformers would be those that minimize steric hindrance and optimize any favorable intramolecular interactions.